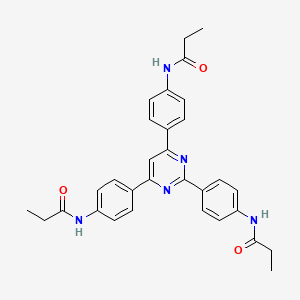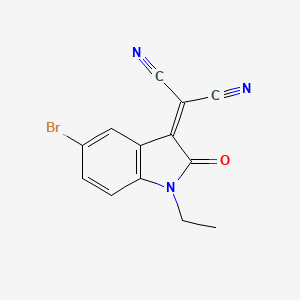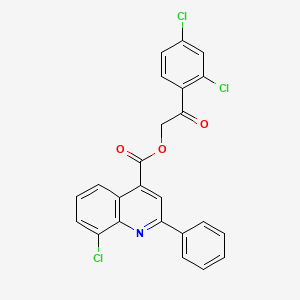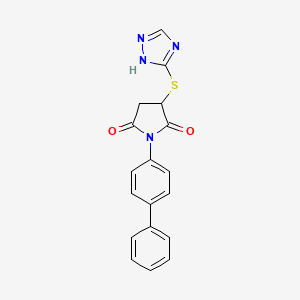
N,N',N''-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by its unique structure, which includes a pyrimidine core linked to three benzene rings and three propanamide groups. The compound’s structure imparts it with unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a chalcone intermediate, which is then reacted with ammonium acetate and an aldehyde to form the pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used but can include halogenated derivatives, reduced forms, and oxidized products .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. In biology and medicine, it has been studied for its potential pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties . In the industrial sector, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes . Its unique structure and properties make it a valuable compound for various research and development projects.
Mécanisme D'action
The mechanism of action of N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-alpha . The compound’s ability to interact with these targets is attributed to its unique structure, which allows it to fit into specific binding sites and exert its effects.
Comparaison Avec Des Composés Similaires
N,N’,N’‘-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide can be compared with other similar compounds, such as 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine and pyrimido[4,5-d]pyrimidine derivatives These compounds share a similar pyrimidine core but differ in their substituents and overall structure The unique combination of benzene rings and propanamide groups in N,N’,N’'-(pyrimidine-2,4,6-triyltribenzene-4,1-diyl)tripropanamide imparts it with distinct chemical and physical properties, making it a valuable compound for specific applications
Propriétés
Formule moléculaire |
C31H31N5O3 |
|---|---|
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
N-[4-[2,6-bis[4-(propanoylamino)phenyl]pyrimidin-4-yl]phenyl]propanamide |
InChI |
InChI=1S/C31H31N5O3/c1-4-28(37)32-23-13-7-20(8-14-23)26-19-27(21-9-15-24(16-10-21)33-29(38)5-2)36-31(35-26)22-11-17-25(18-12-22)34-30(39)6-3/h7-19H,4-6H2,1-3H3,(H,32,37)(H,33,38)(H,34,39) |
Clé InChI |
ULHCYDAREKECOM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=O)CC)C4=CC=C(C=C4)NC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12460921.png)
![N-(3-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)benzamide](/img/structure/B12460925.png)
![[1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12460933.png)
![N-(3-ethoxypropyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460942.png)
![N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B12460945.png)

![Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12460966.png)

![2-methylpropyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12460971.png)
![2-Amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-yl)phenyl]propanoic acid](/img/structure/B12460979.png)
![2-oxo-2-phenylethyl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12460988.png)

![5-(4-Chlorophenyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12461001.png)

